molecular formula C7H3Br2FN2 B13041490 4,5-Dibromo-7-fluoro-1H-indazole

4,5-Dibromo-7-fluoro-1H-indazole

Cat. No.: B13041490
M. Wt: 293.92 g/mol
InChI Key: NTOLIPVQWBIACF-UHFFFAOYSA-N
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Description

4,5-Dibromo-7-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-7-fluoro-1H-indazole typically involves the bromination and fluorination of indazole derivatives. One common method includes the bromination of 4,5-dibromo-1H-indazole using N-bromo-succinimide in acetonitrile at controlled temperatures of -10 to 10°C . The fluorination step can be achieved using appropriate fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-7-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

4,5-Dibromo-7-fluoro-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-7-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-7-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms at specific positions on the indazole ring

Properties

Molecular Formula

C7H3Br2FN2

Molecular Weight

293.92 g/mol

IUPAC Name

4,5-dibromo-7-fluoro-1H-indazole

InChI

InChI=1S/C7H3Br2FN2/c8-4-1-5(10)7-3(6(4)9)2-11-12-7/h1-2H,(H,11,12)

InChI Key

NTOLIPVQWBIACF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2)C(=C1Br)Br)F

Origin of Product

United States

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